molecular formula C9H5FN2O3 B100973 Quinoline, 3-fluoro-4-nitro-, 1-oxide CAS No. 17576-63-5

Quinoline, 3-fluoro-4-nitro-, 1-oxide

Cat. No. B100973
CAS RN: 17576-63-5
M. Wt: 208.15 g/mol
InChI Key: NMFUNZZDIKAODM-UHFFFAOYSA-N
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Description

Quinoline, 3-fluoro-4-nitro-, 1-oxide is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline and its derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .


Synthesis Analysis

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivative . Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Future Directions

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

properties

IUPAC Name

3-fluoro-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFUNZZDIKAODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170020
Record name Quinoline, 3-fluoro-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 3-fluoro-4-nitro-, 1-oxide

CAS RN

17576-63-5
Record name Quinoline, 3-fluoro-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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